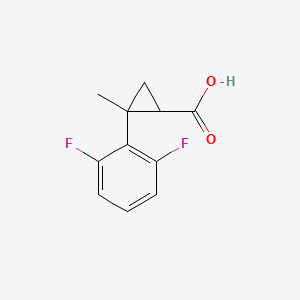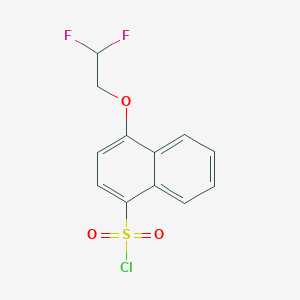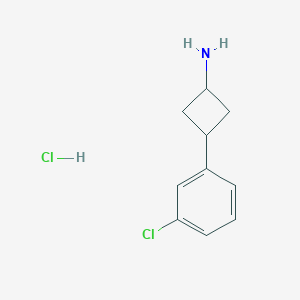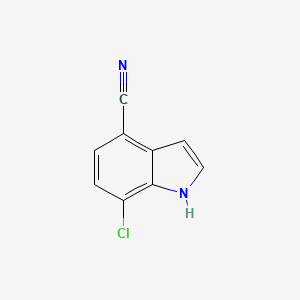
7-chloro-1H-indole-4-carbonitrile
Übersicht
Beschreibung
“7-chloro-1H-indole-4-carbonitrile” is a chemical compound with the molecular formula C9H5ClN2 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “7-chloro-1H-indole-4-carbonitrile” consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The molecular weight of this compound is 176.6 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
7-Chloro-1H-indole-4-carbonitrile serves as a key intermediate in the synthesis of various bioactive compounds. Duan et al. (2011) demonstrated its application in the design and synthesis of benzonaphthyridine derivatives, showing significant anti-intestinal nematode activities in vivo, suggesting its potential in developing new antiparasitic drugs (Duan et al., 2011).
Pharmacological Potentials
The compound has shown promise in pharmacological research, particularly in the development of inhibitors for specific biological targets. Zhou et al. (2020) identified N-arylsulfonyl-indole-2-carboxamide derivatives as potent, selective, and orally bioavailable inhibitors for fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. This highlights the potential of 7-chloro-1H-indole-4-carbonitrile derivatives in treating type 2 diabetes mellitus by modulating glucose metabolism (Zhou et al., 2020).
Antitumor and Anti-inflammatory Applications
The structural modification of indole derivatives, including those related to 7-chloro-1H-indole-4-carbonitrile, has been explored for antitumor and anti-inflammatory activities. Singh et al. (2008) synthesized a series of thiazolyl/oxazolyl formazanyl indoles, showing moderate to good anti-inflammatory activity, which underscores the therapeutic potential of indole derivatives in inflammation and possibly cancer treatment (Singh et al., 2008).
Mechanistic Insights into Xenobiotic Metabolism
Research by Bradfield and Bjeldanes (1987) on the structure-activity relationships of dietary indoles, including derivatives of 7-chloro-1H-indole-4-carbonitrile, has provided insights into how these compounds might modulate xenobiotic metabolism, potentially influencing chemically initiated tumorigenesis. This research sheds light on the broader implications of indole derivatives in modifying the metabolic pathways involved in carcinogenesis (Bradfield & Bjeldanes, 1987).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUAYDLVGICAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-indole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)
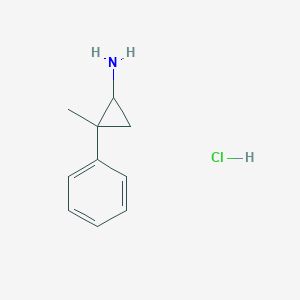
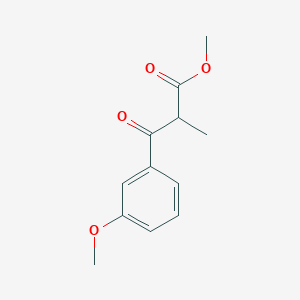
![1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1423550.png)
![4-[(6-Methylpyridazin-3-yl)oxy]aniline](/img/structure/B1423551.png)
![3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1423552.png)
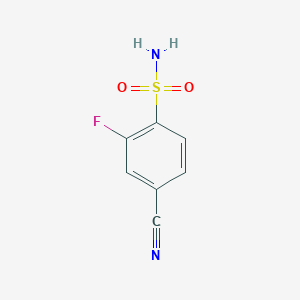
![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1423555.png)
![[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine](/img/structure/B1423556.png)
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanamine hydrochloride](/img/structure/B1423557.png)
